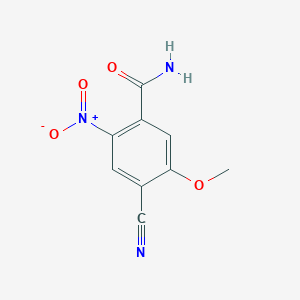
4-Cyano-5-methoxy-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C9H7N3O4 It is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-methoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The resulting nitro compound can then be converted to the benzamide derivative through an amidation reaction. This can be done by reacting the nitro compound with an amine, such as ammonia or an amide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.
Major Products
Reduction: 4-Cyano-5-methoxy-2-aminobenzamide.
Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: 4-Cyano-5-methoxy-2-nitrobenzoic acid and ammonia.
Applications De Recherche Scientifique
4-Cyano-5-methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups can play crucial roles in binding to molecular targets, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2-nitrobenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-nitrobenzamide: Lacks the cyano group, potentially altering its chemical properties and applications.
4-Cyano-5-methoxybenzamide:
Uniqueness
4-Cyano-5-methoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyano, methoxy, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
4-cyano-5-methoxy-2-nitrobenzamide |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6(9(11)13)7(12(14)15)2-5(8)4-10/h2-3H,1H3,(H2,11,13) |
Clé InChI |
QNBRCNUSYRHBOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


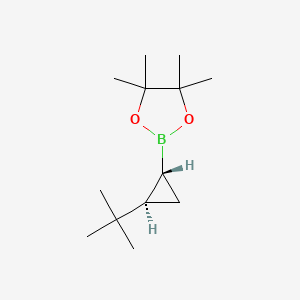
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
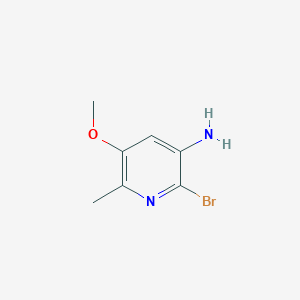
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
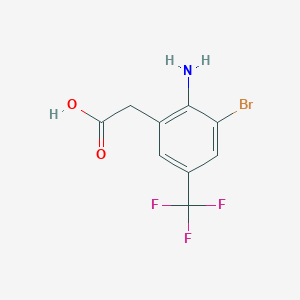
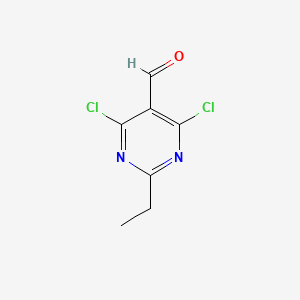
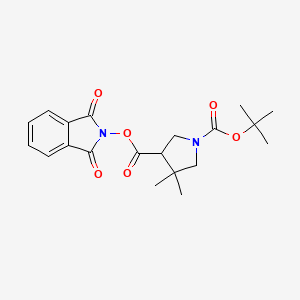
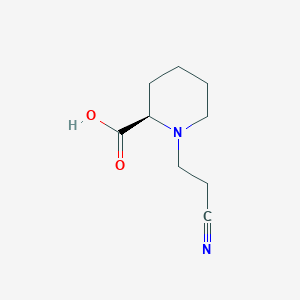


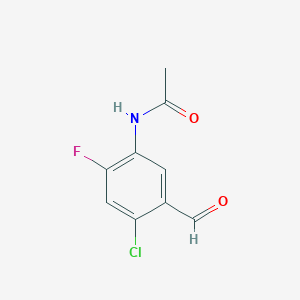
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
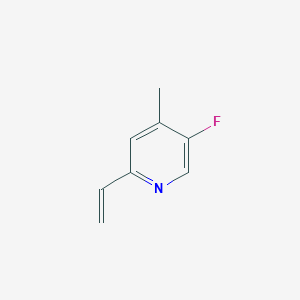
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
